REACTION_CXSMILES
|
[CH2:1]=O.[CH2:3]([NH:10][CH2:11][Si:12]([CH3:15])([CH3:14])[CH3:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CO.[C:18](=[O:21])([O-])[O-].[K+].[K+]>CCOCC>[CH2:3]([N:10]([CH2:1][O:21][CH3:18])[CH2:11][Si:12]([CH3:15])([CH3:14])[CH3:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
74 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC[Si](C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a round bottom 3-neck flask equipped with a nitrogen flow and a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to absorb the aqueous phase
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the nonaqueous phase decanted
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C. for 12 hours
|
Duration
|
12 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |